molecular formula C16H17NO2 B13983294 (s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B13983294
M. Wt: 255.31 g/mol
InChI Key: XYUQCAZFWBCAKG-HNNXBMFYSA-N
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Description

(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral compound with a complex structure that includes a biphenyl group and an aminomethyl side chain

Preparation Methods

The synthesis of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves multi-step processes. One common method includes the asymmetric hydrogenation of a lactam-enamide intermediate, which is then converted to the desired compound through further chemical transformations . Industrial production methods often focus on optimizing these steps to achieve high enantiomeric purity and yield.

Chemical Reactions Analysis

(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds or ionic interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid include other biphenyl derivatives and amino acids with similar side chains. For example:

    Biphenyl-2-carboxylic acid: Shares the biphenyl group but lacks the aminomethyl side chain.

    Phenylalanine: An amino acid with a phenyl group, similar in structure but simpler than the biphenyl group.

The uniqueness of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid lies in its combination of the biphenyl group and the aminomethyl side chain, which provides distinct chemical and biological properties .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1

InChI Key

XYUQCAZFWBCAKG-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O

Origin of Product

United States

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